Methyl diethylphosphonoacetate

Vue d'ensemble

Description

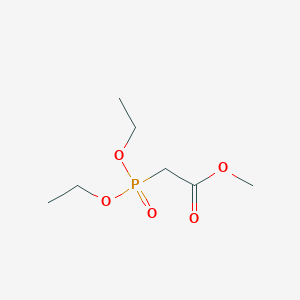

Methyl diethylphosphonoacetate is an organophosphorus compound with the molecular formula C7H15O5P and a molecular weight of 210.16 g/mol . It is a clear, colorless to faint yellow liquid that is miscible with tetrahydrofuran . This compound is used in various chemical reactions and has applications in multiple scientific fields.

Méthodes De Préparation

Methyl diethylphosphonoacetate can be synthesized through the reaction of methyl chloroacetate with triethyl phosphite. The reaction is typically carried out by heating the mixture at 135°C for 10 hours, resulting in a high yield of the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Analyse Des Réactions Chimiques

Methyl diethylphosphonoacetate undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions to form various derivatives.

Diels-Alder Reactions: It is used in regioselective Diels-Alder reactions to yield antibiotic building blocks.

Synthesis of Allylic Fluorides: It acts as a reagent in the preparation of allylic fluorides.

Common reagents and conditions used in these reactions include strong bases, acids, and specific catalysts. The major products formed from these reactions depend on the specific reactants and conditions used.

Applications De Recherche Scientifique

Synthesis and Reaction Applications

MDEPA is primarily used as a reagent in various organic synthesis reactions:

- Preparation of Allylic Fluorides

- Regioselective Diels-Alder Reactions

- Synthesis of Substituted Thiophenes and Furans

- Pyridone Alkaloids

- Modification of Botulinum Neurotoxin

Case Study 1: Development of Antidiabetic Agents

Researchers have utilized MDEPA in the synthesis of substituted thiophenes that demonstrate significant antidiabetic effects. In a study published in a pharmacological journal, compounds derived from MDEPA were shown to lower blood glucose levels in diabetic models, highlighting its potential in diabetes treatment.

Case Study 2: Antibiotic Synthesis

In another study, MDEPA was employed in Diels-Alder reactions to produce antibiotic precursors. The regioselectivity provided by MDEPA allowed for the efficient synthesis of complex molecules that are difficult to obtain through traditional methods. This approach has been recognized for its efficiency and potential for scaling up production.

Comparative Data Table

Mécanisme D'action

The mechanism of action of methyl diethylphosphonoacetate involves its role as a reagent or reactant in various chemical reactions. It interacts with molecular targets and pathways specific to the reactions it participates in. For example, in Diels-Alder reactions, it acts as a dienophile, facilitating the formation of cyclic compounds .

Comparaison Avec Des Composés Similaires

Methyl diethylphosphonoacetate can be compared with similar compounds such as:

- Diethyl phosphonoacetate

- Trimethyl phosphonoacetate

- Triethyl phosphonoacetate

These compounds share similar chemical structures and reactivity but differ in their specific applications and properties. This compound is unique in its versatility and wide range of applications in various scientific fields .

Activité Biologique

Methyl diethylphosphonoacetate (MDEPA), with the chemical formula and CAS number 1067-74-9, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.

MDEPA is a clear, colorless to slightly yellow liquid. It is synthesized through the reaction of methyl chloroacetate with triethyl phosphite, a method that allows for the introduction of phosphonate functionalities into organic molecules. This compound serves as a versatile reagent in various organic synthesis applications, including Diels-Alder reactions and the preparation of allylic fluorides .

Biological Applications

MDEPA has been identified as a precursor in the synthesis of several biologically active compounds, including:

- Pyridone Alkaloids : These compounds have shown potential in treating various diseases due to their diverse biological activities.

- Immunosuppressive Agents : MDEPA is involved in the synthesis of cyclopentanediol derivatives, which are explored for their immunosuppressive properties .

Research indicates that MDEPA interacts with several biological pathways, including:

- Cell Cycle Regulation : It may influence cell cycle progression and apoptosis, making it a candidate for cancer research.

- Neuronal Signaling : MDEPA's role in modulating neurotransmitter systems suggests potential applications in neuropharmacology .

Case Studies and Research Findings

-

Synthesis of Bioactive Compounds :

A study demonstrated the use of MDEPA in synthesizing substituted thiophenes and furans, which are relevant for type 2 diabetes treatment. The synthetic routes provided high yields and selectivity, highlighting MDEPA's utility as a building block in medicinal chemistry . -

Reactivity in Organic Synthesis :

In a comparative study involving Horner-Wadsworth-Emmons olefination reactions, MDEPA was shown to exhibit excellent reactivity under specific conditions. The compound was used to achieve Z-selectivity in olefin formation, indicating its potential in developing new synthetic methodologies . -

Pharmacological Studies :

Investigations into the pharmacological effects of MDEPA revealed its impact on various signaling pathways associated with inflammation and immune response modulation. This opens avenues for its application in developing anti-inflammatory drugs .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C7H15O5P |

| Molecular Weight | 210.16 g/mol |

| CAS Number | 1067-74-9 |

| Appearance | Clear colorless liquid |

| Key Applications | Organic synthesis, drug development |

Propriétés

IUPAC Name |

methyl 2-diethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O5P/c1-4-11-13(9,12-5-2)6-7(8)10-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSAXXHOGZNKJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147732 | |

| Record name | Methyl diethylphosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067-74-9 | |

| Record name | Methyl (diethylphosphono)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl diethylphosphonoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1067-74-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl diethylphosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl diethylphosphonoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Methyl diethylphosphonoacetate react with lithium bases, and what are the structural characteristics of the resulting species?

A: In solvents like tetrahydrofuran (THF), this compound (1b) reacts with lithium bases to form anionic species (2). These species exist in equilibrium as aggregates (2A), externally solvated monomeric ion pairs (2M), and, to a lesser extent in THF, triple ions (2T) and free ions (2–). The specific distribution of these species depends on the solvent and the presence of excess this compound. [] Interestingly, when 1b is in slight excess, intermediate species (I) form. These species involve a neutral 1b molecule acting as a bidentate ligand to a lithium cation, with the remaining lithium coordination sites occupied by either 2–, another 1b acting as a monodentate ligand, or solvent molecules. [] NMR and IR spectroscopy reveal that the structure of 1b within these intermediate species is significantly perturbed, as evidenced by shifts in 31P and 13C carbonyl signals and changes in the carbonyl stretching frequency (νCO). []

Q2: Can you elaborate on the role of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotonation of this compound in the presence of lithium salts?

A: DBU plays a multifaceted role in this reaction. Firstly, it acts as a deaggregating agent for both lithium chloride and the aggregated anionic species (2A). [, ] Secondly, DBU facilitates the deprotonation of 1b within the intermediate species (I). [] Lastly, it enhances the rate of proton exchange between the anionic species (2) and free 1b. [] The relative prominence of these effects depends on the concentration of DBU. Infrared spectroscopy studies suggest that the reaction proceeds through an intermediate formed by the chelation of the bidentate phosphonate with a lithium cation or an ion pair, which is then deaggregated by DBU. []

Q3: How does this compound participate in the synthesis of cis-polyenes?

A: this compound plays a crucial role in the stereoselective synthesis of cis-polyenes through Wittig-type reactions. [] For instance, it reacts with 4-hydroxybut-2-enolide and its 2- and 3-methyl analogs to exclusively yield the half esters of the corresponding cis,trans-muconates. [] This reaction showcases the compound's ability to control the stereochemistry around newly formed carbon-carbon double bonds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.